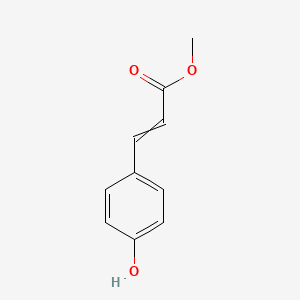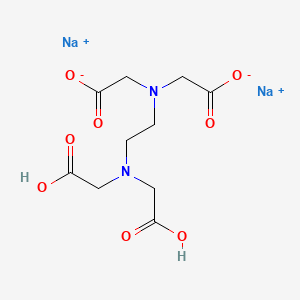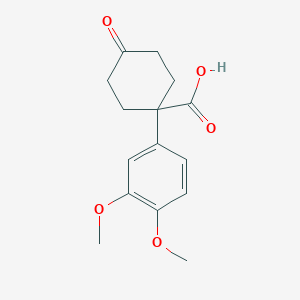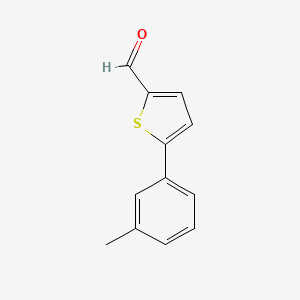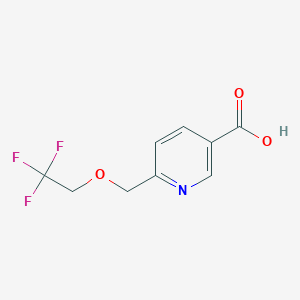
6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid
Übersicht
Beschreibung
“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is C8H6F3NO3 . The InChI code is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis
“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a solid . The molecular weight is 221.14 . The storage temperature is between 2-8°C in an inert atmosphere .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
CAS-Nummer |
1072855-75-4 |
|---|---|
Produktname |
6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid |
Molekularformel |
C9H8F3NO3 |
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)5-16-4-7-2-1-6(3-13-7)8(14)15/h1-3H,4-5H2,(H,14,15) |
InChI-Schlüssel |
AUWUWABHYBRQEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)O)COCC(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

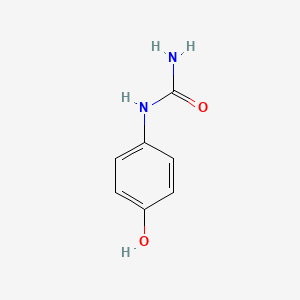
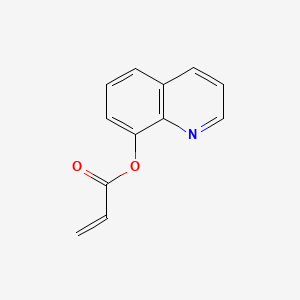
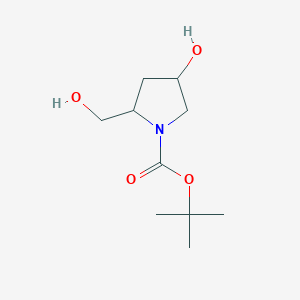
![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817653.png)
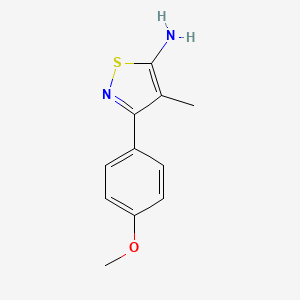
![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
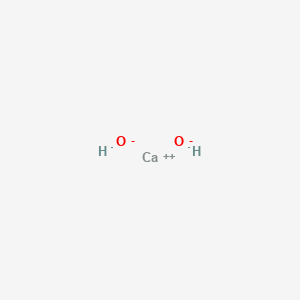
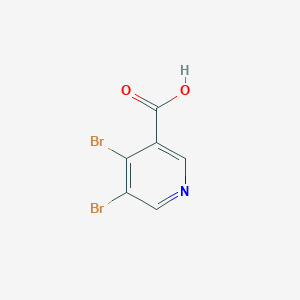
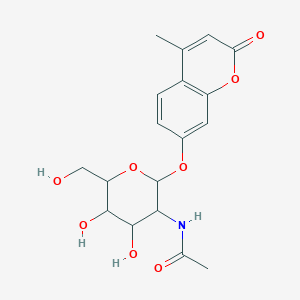
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
